Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which then undergoes cyclization to yield the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and carboxylate groups can participate in substitution reactions to form a wide range of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-imidazolecarboxylate
- 1H-Imidazole-4-carboxylic acid methyl ester
- 1H-Imidazole-5-carboxylic Acid Methyl Ester
Uniqueness
Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 6-amino-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-6(11)4-8-9(7)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
OGXNXANTHCUFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)N)NC=N2 |
Origin of Product |
United States |
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